Salcaprozate sodium

概要

説明

What is Salcaprozate sodium?

This compound, AKA sodium N-[8-(2-hydroxybenzoyl)amino]octanoate, is a synthetic N-acetylated amino acid derivative of salicylic acid[“]. It has been extensively studied for its potential to enhance the permeation of proteins and peptides through the intestinal mucosa[“]. This compound is one of the most advanced intestinal permeation enhancers.

The primary function of sodium saccharoprofen is to increase the oral bioavailability of large molecules. It does this by enhancing the absorption of these molecules into intestinal epithelial cells[“]. This is particularly useful for the delivery of proteins and peptides, which often face challenges associated with gastrointestinal degradation[“].

Synthetic Analysis

How to comprehensively analyze Salcaprozate sodium?

This compound is a synthetic N-acetylated amino acid derivative of salicylic acid[“]. It has been used as a carrier for orally administered drugs, enhancing their absorption and potentially improving drug efficacy and bioavailability[“].

Reaction Equation The synthesis of this compound involves the reaction of This compound free acid with sodium hydroxide (NaOH) to form the sodium salt. The reaction equation is as follows:

This compound free acid+NaOH→Salcaprozate sodium+H2O

The reaction typically occurs in 2-propanol at around 40℃[“].

Reaction Conditions The synthesis of this compound requires the following conditions:

Solvent: 2-propanol

Temperature: Approximately 40℃

Reactants: This compound free acid and sodium hydroxide (NaOH)

Reaction Steps Dissolve This compound free acid in 2-propanol.

Add sodium hydroxide (NaOH) to the solution.

Stir the mixture at the specified temperature.

Isolate and purify the resulting this compound product.

Reaction Mechanism The detailed reaction mechanism for the conversion of This compound free acid to this compound involves the deprotonation of the carboxylic acid group by NaOH, leading to the formation of the sodium salt.

Safety and Environmental Considerations This compound is generally considered safe, but precautions should be taken during handling and synthesis.Follow standard laboratory safety practices, including the use of appropriate personal protective equipment (PPE).Avoid inhalation, skin contact, and ingestion.Dispose of waste materials properly.

Molecular Structure

Salcaprozate sodium molecular structure analysis guide?

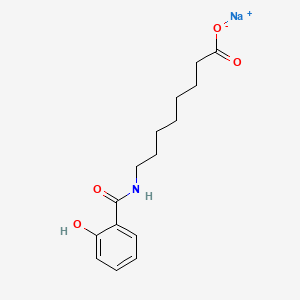

Atomic Arrangement This compound has the following atomic arrangement:

Carbon(C) : 15 atoms

Hydrogen (H): 20 atoms

Nitrogen (N): 1 atom

Oxygen (O): 4 atoms

Sodium (Na): 1 atom

Bonding Type The chemical bonds in this compound include:

Covalent bonds: These bonds form between atoms by sharing electrons. Covalent bonds exist within the organic moieties of This compound

Ionic bond: The sodium ion (Na⁺) is electrostatically attracted to the negatively charged carboxylate group (COO⁻) in the molecule[“].

Geometry This compound adopts a specific geometry due to its molecular structure[“].

Electron Cloud Distribution The electron cloud distribution in this compound follows the electronic configuration of its constituent atoms. Electrons occupy molecular orbitals around the nuclei, contributing to the overall stability of the compound[“].

Stereochemistry This compound does not exhibit stereoisomerism because it lacks chiral centers. Therefore, it exists as a single, non-chiral form.

Resonance Structure This compound does not have significant resonance structures due to its relatively simple composition. Resonance typically occurs in molecules with alternating double bonds or delocalized electron systems.

作用機序

In-depth exploration of Salcaprozate sodium's mechanism of action

Target of Action This compound primarily acts on the intestinal epithelium. It is specifically designed as an intestinal permeation enhancer (PE) to improve the oral delivery of macromolecules, including peptides and proteins[“].

Mode of Action

Tight Junction Opening and Membrane Perturbation (Sodium Caprate, C10)

Sodium caprate (C10), a related compound, acts by opening tight junctions between intestinal epithelial cells. This disruption allows increased paracellular transport of macromolecules across the intestinal barrier[“].

C10 may also perturb the cell membrane, further facilitating drug absorption.

pH-Elevating and Monomer-Inducing Effect (this compound)

For decades, This compound was believed to enhance passive transcellular permeation across small intestinal epithelia due to increased lipophilicity resulting from non-covalent complexation with macromolecules.

However, recent research suggests an additional mechanism for This compound. In the stomach, This compound elevates pH, induces monomer formation, and inhibits pepsin activity. These effects enhance the oral delivery of semaglutide, a peptide drug[“].

Result of Action The primary outcome of This compound’s action is improved oral bioavailability of macromolecules. By enhancing permeation across the intestinal epithelium, This compound allows more efficient absorption of drugs, especially potent peptides like semaglutide.

Action Environment This compound’s action is influenced by the gastrointestinal environment. Its pH-elevating effect occurs in the stomach, affecting subsequent drug absorption in the small intestine.

Physical Properties

What are the physical properties of Salcaprozate sodium?

State this compound exists as a solid at standard temperature and pressure (STP).

Color and Appearance

Color: this compound appears white to off-white.

Transparency/Opaqueness: It is opaque.

Surface Appearance: It is typically a crystalline powder[“].

Melting Point: this compound melts in the range of 183°C to 185°C[“].

Solubility This compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol[“].

Its solubility in water is approximately 33 mg/mL[“].

Hardness As a crystalline powder, it moderate hardness.

Chemical Properties

What are the chemical properties of Salcaprozate sodium?

Chemical Reaction Types This compound is primarily composed of a sodium salt and a hydroxybenzoyl group linked to an octylamine chain. The octylamine chain facilitates the penetration of the intestinal mucosa, while the hydroxybenzoyl group enhances solubility and stability.[“].

Reactivity

With Oxygen: this compound is not highly reactive with oxygen under normal conditions.

With Water: It is hygroscopic, meaning it can absorb moisture from the environment.

With Acid and Base: This compound is a weak acid and displays amphiphilicity. It has been used as an excipient to aid oral absorption of macromolecules, peptides, and proteins[“].

Redox Property This compound does not exhibit strong redox properties. It is not considered a strong oxidizing or reducing agent.

Acidity: This compound is a weak acid due to its carboxylic acid group. However, its overall acidity is moderate.

Stability

Stability: this compound is relatively stable under normal storage conditions.

Decomposition: It may decompose under extreme conditions (e.g., high temperatures, strong acids or bases).

Biochemical Properties

What are the biochemical properties of Salcaprozate sodium?

Cellular effects: This compound has significant effects on cells, especially in enhancing the absorption of macromolecules across intestinal epithelial cells[“]. It interacts effectively with the lipid bilayer of intestinal cells, promoting smoother and more efficient passage of drug molecules across the cell barrier[“].

Molecular mechanism: This compound increases passive transcellular permeation of small intestinal epithelial cells due to increased lipophilicity of non-covalent macromolecular complexes[“]. Sodium saccharoprokate has an additional mechanism of action in the stomach after oral administration of semaglutide, which has the effects of increasing pH, inducing monomers, and inhibiting pepsin[“].

科学的研究の応用

What are the biochemical properties of Salcaprozate sodium?

Oral Delivery of Macromolecules

This compound has been investigated as an enhancer for delivering large molecules such as peptides, proteins, and nucleic acids. It aims to improve their absorption across the intestinal epithelium, which is otherwise challenging due to their size and hydrophilicity[“].

Clinical trials have assessed This compound in oral solid-dosage forms (GIPETTM) for poorly permeable actives, including insulin, desmopressin, acyline, and antisense oligonucleotides[“].

Treatment of Diabetes

This compound has been used in clinical trials to enhance the oral bioavailability of insulin. This could potentially revolutionize the treatment of diabetes[“].

Comparison with Sodium Caprate (C10)

Both This compound and C10 induce single-digit, highly variable increases in oral bioavailability of payloads in human trials.

Efficacy comparisons between the two enhancers are inconclusive, but their use may be adequate for potent macromolecules[“].

Vaccine Delivery

This compound has been used in clinical trials to enhance the oral bioavailability of various vaccines[“]. This could potentially improve vaccine delivery, making it more efficient and convenient.

Treatment of Gastrointestinal

Disorders Due to its effects on intestinal permeability, This compound could potentially be used in the treatment of various gastrointestinal disorders[“].

Product Comparison

Salcaprozate Sodium,Sodium decanoat: Similarities and Differences of Organic Compounds

Similarities:

Both this compound and Sodium decanoate are advanced intestinal permeation enhancers (PEs) that have been tested in clinical trials for oral delivery of macromolecules[“].

Differences:

Chemical Structure: this compound is a synthetic N-acetylated amino-acid derivative of salicylic acid[“]. On the other hand, Sodium decanoate is a medium-chain fatty acid[“].

Mechanism: Sodium decanoate acts via openings of epithelial tight junctions and/or membrane perturbation[“]. On the other hand, this compound was thought to increase passive transcellular permeation across small intestinal epithelia based on increased lipophilicity arising from non-covalent macromolecule complexation[“]. More recently, an additional mechanism for this compound associated with a pH-elevating, monomer-inducing, and pepsin-inhibiting effect in the stomach for oral delivery of semaglutide was advocated[“].

Lipophilicity: this compound is a derivative of salicylic acid’s N-acetylated amino acid, which can act as a carrier and permeate into the gastrointestinal mucosa along with large molecular drugs. It exhibits amphiphilicity and weak acidity, but due to the distribution of more hydrophilic functional groups in the salicylamide region of this compound, the efficiency of this compound’s hydrophobic region inserting into the phospholipid membrane is lower than that of Sodium decanoate . Generally, more this compound is needed to improve gastrointestinal permeability compared to Sodium decanoate [“].

Related Small Molecules

2,3-Dibromosuccinic acid,[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human),Asperlicin D,Ornidazole diol,Nylidrin hydrochloride,Vanin-1-IN-1,HDL376,Ovalbumin (323-339),8,8''-Bibaicalein ,MALAT1-IN-1,Sibiricose A1,Pro-Lys,FLAG peptide,Panaxyne

Common Problem

Frequently Asked questions About Salcaprozate sodium

How does this compound work?

As the tablet is eroded, this compound causes a local increase in pH via a buffering action. In vitro evidence suggests that this increase in gastric pH may protect semaglutide from enzymatic degradation by reducing the conversion of pepsinogen to pepsin [“].

Is this compound fda approved?

The precedent approval of Eligen B12, and the FDA GRAS of this compound gained in the process, have made the development of the current Rybelsus product much easier[“].

What is the this compound in semaglutide?

Oral semaglutide uses sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (this compound) technology to enhance the absorption of semaglutide in the stomach and protect it from degradation by gastric enzymes[“].

実験操作

Experimental research on Salcaprozate sodium

Combining this compound and soybean trypsin inhibitor significantly improves oral delivery of peptide teriparatide in pigs, achieving higher systemic exposure compared to either method alone.

Oral delivery of peptides and proteins is hindered by their rapid proteolysis in the gastrointestinal tract and their inability to permeate biological membranes. Various drug delivery approaches are being investigated and implemented to overcome these obstacles. In the discussed study conducted in pigs, an investigation was undertaken to assess the effect of combination of a permeation enhancer – this compound, and a proteolysis inhibitor – soybean trypsin inhibitor, on the systemic exposure of the peptide teriparatide, following intraduodenal administration. Results demonstrate that this combination achieves significantly higher Cmax and AUC (~10- and ~20-fold respectively) compared to each of these methodologies on their own. It was thus concluded that an appropriate combination of different technological approaches may considerably contribute to an efficient oral delivery of biological macromolecules[“][“][“].

Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between this compound and Sodium Caprate (C10).

This compound and sodium caprate (C10) are two of the most advanced intestinal permeation enhancers (PEs) that have been tested in clinical trials for oral delivery of macromolecules. Their effects on intestinal epithelia were studied for over 30 years, yet there is still debate over their mechanisms of action. C10 acts via openings of epithelial tight junctions and/or membrane perturbation, while for decades This compound was thought to increase passive transcellular permeation across small intestinal epithelia based on increased lipophilicity arising from non-covalent macromolecule complexation. More recently, an additional mechanism for This compound associated with a pH-elevating, monomer-inducing, and pepsin-inhibiting effect in the stomach for oral delivery of semaglutide was advocated. Comparing the two surfactants, we found equivocal evidence for discrete mechanisms at the level of epithelial interactions in the small intestine, especially at the high doses used in vivo. Evidence that one agent is more efficacious compared to the other is not convincing, with tablets containing these PEs inducing single-digit highly variable increases in oral bioavailability of payloads in human trials, although this may be adequate for potent macromolecules. Regarding safety, This compound has generally regarded as safe (GRAS) status and is Food and Drug Administration (FDA)-approved as a medical food (Eligen®-Vitamin B12, Emisphere, Roseland, NJ, USA), whereas C10 has a long history of use in man, and has food additive status. Evidence for co-absorption of microorganisms in the presence of either This compound or C10 has not emerged from clinical trials to date, and long-term effects from repeat dosing beyond six months have yet to be assessed. Since there are no obvious scientific reasons to prefer This compound over C10 in orally delivering a poorly permeable macromolecule, then formulation, manufacturing, and commercial considerations are the key drivers in decision-making[“][“][“].

将来の方向性

The future directions for research involving Salcaprozate sodium are shaped by its unique properties and potential applications.

Enhancing Drug Delivery: Given its role in enhancing the permeability of compounds across intestinal barriers, future research may focus on optimizing this compound's use in facilitating the oral delivery of various drugs, particularly those with poor bioavailability. Studies might explore combining this compound with other compounds to maximize systemic exposure of orally administered peptides (Burshtein et al., 2021).

Neurological Disorders: Considering the protective effects of sodium salicylate, a related compound, against impairments in dopaminergic neurotransmission, there is potential for exploring this compound in the context of neurodegenerative diseases like Parkinson's. Research could focus on this compound's neuroprotective properties and its utility in treating or managing neurological conditions (Ferger et al., 1999).

Thyroid Hormone Interactions: Studies have shown that sodium salicylate can influence thyroid hormone levels in the serum. Future research might investigate whether this compound has similar effects and how it could impact thyroid hormone interactions, potentially offering insights into endocrine system functioning (Larsen, 1972).

Cerebral Blood Flow and Metabolism: Research on sodium salicylate's impact on cerebral circulation suggests that exploring this compound's effects on cerebral blood flow and oxygen consumption could be valuable. This line of investigation may provide new insights into the management of cerebral metabolic disorders (Pickard et al., 1980).

Interindividual Variability in Drug Absorption: Since the effectiveness of this compound can be influenced by individual differences in bile and luminal composition, future studies could focus on understanding this variability. This research would be critical in personalizing drug therapy and maximizing the therapeutic benefits of drugs administered with this compound (Hossain et al., 2020).

特性

CAS番号 |

203787-91-1 |

|---|---|

分子式 |

C15H21NNaO4 |

分子量 |

302.32 g/mol |

IUPAC名 |

sodium;8-[(2-hydroxybenzoyl)amino]octanoate |

InChI |

InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19); |

InChIキー |

RYXLCKUMPSGTIX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |

異性体SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |

正規SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O.[Na] |

外観 |

White powder |

沸点 |

521.7°C at 760 mmHg |

melting_point |

183-185°C |

Key on ui other cas no. |

203787-91-1 |

純度 |

99% |

関連するCAS |

Free acid: 183990-46-7 |

溶解性 |

DMSO (Slightly), Methanol (Slightly) |

同義語 |

SNAC; sodium 8-((2-hydroxybenzoyl) amino) octanoate; N-(8-(2-hydroxybenzoyl)amino)caprylate; N-(8-(2-hydroxybenzoyl)amino)caprylate sodium; N-SNAC; salcaprozate sodium; SNAC sodium |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。